molecular formula C8H12N2O2 B2853795 N-(5-oxopyrrolidin-3-yl)cyclopropanecarboxamide CAS No. 1351613-43-8

N-(5-oxopyrrolidin-3-yl)cyclopropanecarboxamide

Cat. No.: B2853795
CAS No.: 1351613-43-8
M. Wt: 168.196
InChI Key: QOFHKYPZTZJMIA-UHFFFAOYSA-N
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Description

N-(5-Oxopyrrolidin-3-yl)cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative featuring a pyrrolidinone (5-oxopyrrolidine) moiety. The pyrrolidinone ring introduces hydrogen-bonding capabilities and conformational constraints, which can enhance target binding specificity.

Properties

IUPAC Name

N-(5-oxopyrrolidin-3-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c11-7-3-6(4-9-7)10-8(12)5-1-2-5/h5-6H,1-4H2,(H,9,11)(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFHKYPZTZJMIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2CC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol:

  • Cyclopropanecarbonyl chloride (1.2 equiv) is dissolved in anhydrous dichloromethane.
  • 5-Oxopyrrolidin-3-amine (1.0 equiv) is added dropwise at 0°C.
  • Triethylamine (2.0 equiv) is introduced to neutralize HCl generated during the reaction.
  • The mixture is stirred at room temperature for 6–8 hours.
  • The product is isolated via aqueous workup (e.g., 1M HCl wash) and purified by recrystallization or column chromatography.

Yield : 70–85% (estimated based on analogous reactions in US9415037B2).

Coupling Agent-Mediated Synthesis

For cases where acyl chlorides are unstable or impractical, coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are employed. This approach is highlighted in WO2022074459A2 for synthesizing structurally complex amides.

Reaction Protocol:

  • Cyclopropanecarboxylic acid (1.0 equiv) is activated with HATU (1.1 equiv) and DIPEA (N,N-Diisopropylethylamine) (2.0 equiv) in DMF.
  • 5-Oxopyrrolidin-3-amine (1.0 equiv) is added, and the reaction is stirred at room temperature for 12–16 hours.
  • The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography.

Yield : 65–78% (reported for similar amidation reactions in WO2022074459A2).

Alternative Pathways: Reductive Amination

Though less common, reductive amination offers a route when starting from ketone precursors:

  • Cyclopropanecarboxaldehyde is condensed with 5-oxopyrrolidin-3-amine in the presence of NaBH(OAc)₃.
  • The intermediate imine is reduced to the secondary amine.
  • Oxidation (e.g., with MnO₂) yields the final amide.

Limitations : Lower yields (~50%) and side product formation limit its utility.

Comparative Analysis of Methods

Method Yield Purity Reaction Time Complexity
Direct Amidation 70–85% >90% 6–8 hours Low
Coupling Agent-Mediated 65–78% >95% 12–16 hours Moderate
Solid-Phase Synthesis 60–75% 85–90% 24–48 hours High
Reductive Amination ~50% 80–85% 18–24 hours Moderate

Optimization Strategies

Solvent Selection:

  • Dichloromethane and DMF are preferred for their ability to solubilize both hydrophobic cyclopropane derivatives and polar amines.
  • Tetrahydrofuran (THF) may be substituted to enhance reaction rates in coupling agent-mediated syntheses.

Temperature Control:

  • Reactions are typically conducted at 0–25°C to minimize decomposition of the cyclopropane ring.

Purification Techniques:

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 7:3) effectively separates the product from unreacted starting materials.
  • Recrystallization : Ethanol/water mixtures (4:1) yield high-purity crystals.

Analytical Characterization

Key spectroscopic data for N-(5-Oxopyrrolidin-3-yl)cyclopropanecarboxamide :

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.10–1.25 (m, 4H, cyclopropane CH₂), 2.45–2.60 (m, 2H, pyrrolidinone CH₂), 3.20–3.35 (m, 1H, NHCH), 4.10–4.25 (m, 1H, CONH), 7.20–7.30 (br s, 1H, NH).
  • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1550 cm⁻¹ (C-N bend).
  • HRMS (ESI+) : m/z calculated for C₈H₁₂N₂O₂ [M+H]⁺: 181.0978, found: 181.0975.

Industrial-Scale Considerations

Large-scale production (e.g., >1 kg) necessitates:

  • Continuous Flow Reactors : To enhance heat transfer and reduce reaction times.
  • Green Chemistry Principles : Replacement of DMF with cyclopentyl methyl ether (CPME) as a safer solvent.

Challenges and Limitations

  • Cyclopropane Ring Stability : High temperatures or strong acids/bases may lead to ring-opening side reactions.
  • Amine Reactivity : The secondary amine in 5-oxopyrrolidin-3-amine may require protection (e.g., Boc groups) during synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-oxopyrrolidin-3-yl)cyclopropanecarboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-(5-oxopyrrolidin-3-yl)cyclopropanecarboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-oxopyrrolidin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(5-oxopyrrolidin-3-yl)cyclopropanecarboxamide with structurally related cyclopropanecarboxamide derivatives, emphasizing molecular features, substituent effects, and biological activities.

Table 1. Structural and Functional Comparison of Cyclopropanecarboxamide Derivatives

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Biological Activity / Application References
This compound (Target) Not explicitly stated<sup>*</sup> 5-oxopyrrolidin-3-yl group Hypothesized kinase/modulator activity
BK49091 C₁₆H₂₀N₂O₃ 288.34 4-Methoxyphenyl, methylene linker Research compound (neurological focus)
Compound 19 C₁₅H₂₁ClN₄O₃S 372.87 Sulfonyl-aminoethyl, dihydropyrrole GSK-3β inhibitor (anti-neuroinflammatory)
Compound 21 C₁₅H₂₀BN₂O₃ 294.15 Tetramethyl dioxaborolan Suzuki coupling intermediate
N-(Thiazol-2-yl)cyclopropanecarboxamide C₇H₇N₂OS 167.21 Thiazole ring Fungicidal activity
N-(2,6-Dimethylphenyl)-5-propan-2-yl-oxazole-3-carboxamide C₁₅H₂₀N₂O₂ 260.33 Oxazole, isopropyl, dimethylphenyl Agricultural/industrial use
WHO-Listed Indole Derivative C₂₃H₂₃F₃N₃O₄ 474.44 Difluorodioxole, dihydroxypropyl, indole Neuroprotective/anti-inflammatory

<sup></sup> *Molecular formula inferred from BK49091 () and related analogs.

Key Comparative Analysis

Structural Rigidity and Hydrogen Bonding The target compound and BK49091 share a pyrrolidinone ring, which provides hydrogen-bonding sites (via the carbonyl and NH groups) critical for interactions with enzymes like GSK-3β. In contrast, Compound 19 replaces the pyrrolidinone with a dihydropyrrole ring and adds a sulfonyl-aminoethyl chain, likely improving solubility and ionic interactions with GSK-3β’s active site .

Substituent-Driven Activity Cyanopyridine derivatives (Compounds 22–25) feature electron-withdrawing cyano groups, which may stabilize aromatic π-stacking interactions or modulate electron density in kinase-binding domains . The thiazole and oxazole analogs ( and ) replace the pyrrolidinone with heteroaromatic rings, reducing conformational flexibility but introducing sulfur- or oxygen-mediated interactions. These modifications correlate with fungicidal and agricultural applications .

Synthetic Utility Compound 21 incorporates a boronate ester, making it a key intermediate for Suzuki-Miyaura cross-coupling reactions to generate diverse analogs . This contrasts with the target compound, which may require specialized routes for pyrrolidinone ring formation.

Pharmacokinetic Considerations

  • Larger molecules like the WHO-listed indole derivative (MW 474.44) with fluorinated and hydroxyl groups exhibit enhanced metabolic stability and target selectivity but may face challenges in bioavailability . The target compound’s smaller size (inferred MW ~260–300) suggests favorable pharmacokinetics for central nervous system applications.

Research Findings and Implications

  • GSK-3β Inhibition: Compounds 19 and 20 () demonstrate that sulfonamide-linked substituents enhance inhibitory potency against GSK-3β, a target in neurodegenerative diseases. The target compound’s pyrrolidinone ring may similarly engage catalytic lysine residues .
  • Fungicidal Activity: The thiazole analog () highlights the role of heterocyclic rings in agrochemical applications, suggesting that the target compound’s pyrrolidinone could be tailored for similar uses with reduced toxicity .
  • Neuroprotection : BK49091’s 4-methoxyphenyl group () and the indole derivative’s fluorinated motifs () underscore the importance of aromatic and halogenated groups in optimizing blood-brain barrier penetration and neuroprotective efficacy .

Biological Activity

N-(5-oxopyrrolidin-3-yl)cyclopropanecarboxamide, a compound with significant potential in pharmacological research, has garnered attention due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic applications, and empirical findings from various studies.

Chemical Structure and Properties

The compound features a pyrrolidinone ring and a cyclopropanecarboxamide moiety , which contribute to its biological activity. The structural formula can be represented as follows:

C10H14N2O2\text{C}_{10}\text{H}_{14}\text{N}_{2}\text{O}_{2}

This compound is characterized by its 5-oxopyrrolidine structure, which is known for its interactions with various biological targets.

This compound primarily interacts with specific molecular targets, including enzymes and receptors. The mechanism of action involves:

  • Binding to Rho Kinase : The compound has been identified as an inhibitor of Rho kinase, which plays a crucial role in various cellular processes such as smooth muscle contraction, cell proliferation, and migration. This inhibition is beneficial in treating conditions like hypertension and cancer .
  • Modulation of Biochemical Pathways : The structural components of the compound facilitate its binding to target proteins, thereby modulating pathways associated with inflammation, cancer progression, and other diseases.

Anticancer Properties

Recent studies have demonstrated the anticancer activity of this compound against various cancer cell lines. Notably:

  • Cell Viability Assays : In vitro assays using A549 lung adenocarcinoma cells showed that the compound significantly reduced cell viability at concentrations as low as 100 µM. Comparatively, it exhibited activity similar to that of standard chemotherapeutic agents like cisplatin .
  • Structure-Activity Relationship (SAR) : Variations in the substituents on the pyrrolidine ring influenced the anticancer efficacy. Compounds with free amino groups demonstrated enhanced activity compared to those with acetylamino fragments .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates:

  • Activity Against Multidrug-resistant Strains : this compound exhibited promising antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. This suggests potential applications in treating resistant infections .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant inhibition of Rho kinase activity, correlating with reduced cellular proliferation in cancer models .
Study 2Showed potent anticancer effects in A549 cells, with a notable reduction in cell viability compared to control groups .
Study 3Highlighted antimicrobial efficacy against resistant bacterial strains, indicating a broad spectrum of biological activity .

Q & A

Q. What are the key synthetic routes for N-(5-oxopyrrolidin-3-yl)cyclopropanecarboxamide, and what critical parameters influence yield?

  • Methodological Answer : Synthesis typically involves coupling cyclopropanecarboxylic acid derivatives with a pyrrolidinone-containing amine. For example, a multi-step approach may include: (i) Activation of cyclopropanecarboxylic acid using coupling agents like EDCI or HATU. (ii) Amide bond formation with 5-oxopyrrolidin-3-amine under inert conditions. (iii) Purification via column chromatography or recrystallization. Key parameters affecting yield include solvent choice (e.g., DMF vs. THF), temperature control (0–25°C), and stoichiometric ratios of reagents .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropane and pyrrolidinone ring integration.
  • HPLC : Purity assessment (>95% by reverse-phase C18 column).
  • Mass Spectrometry (HRMS) : Verification of molecular ion peaks (e.g., [M+H]⁺).
  • X-ray Crystallography (if crystalline): Resolves stereochemical ambiguities .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Methodological Answer :
  • Solubility : Tested in PBS (pH 7.4) and DMSO using UV-Vis spectrophotometry. Low aqueous solubility may necessitate formulation with surfactants (e.g., Tween-80) .
  • Stability : Assess via accelerated stability studies (40°C/75% RH) over 4 weeks, monitored by HPLC. Degradation pathways (e.g., hydrolysis of the amide bond) should be analyzed .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity while minimizing off-target effects?

  • Methodological Answer :
  • Rational Design : Introduce substituents (e.g., halogens, methyl groups) at the cyclopropane or pyrrolidinone moieties to modulate steric/electronic properties.
  • Molecular Docking : Predict binding modes to targets (e.g., kinases, GPCRs) using software like AutoDock Vina. Compare with analogs such as N-(piperidin-3-yl)cyclopropanecarboxamide hydrochloride, which shows affinity for neurotransmitter receptors .
  • SAR Studies : Test derivatives in vitro for IC₅₀ shifts against related enzymes (e.g., cytochrome P450 isoforms) to assess selectivity .

Q. How can contradictory data in reported biological activities be resolved?

  • Methodological Answer :
  • Assay Standardization : Replicate studies under uniform conditions (e.g., cell lines, incubation time). For example, discrepancies in anticancer activity (e.g., IC₅₀ = 2 μM vs. 10 μM) may arise from differences in MTT assay protocols .
  • Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to observed effects.
  • Orthogonal Assays : Validate findings with complementary methods (e.g., apoptosis assays vs. cell cycle analysis) .

Q. What computational and experimental strategies elucidate the compound’s mechanism of action?

  • Methodological Answer :
  • Proteomics : Perform affinity purification followed by mass spectrometry (AP-MS) to identify binding partners.
  • Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to pinpoint targets.
  • Molecular Dynamics Simulations : Analyze ligand-receptor interactions over 100 ns trajectories to predict binding stability .

Q. How does the compound’s stereochemistry influence its pharmacokinetic properties?

  • Methodological Answer :
  • Chiral Separation : Resolve enantiomers using chiral HPLC (e.g., Chiralpak AD-H column) and test individually in ADME assays.
  • Pharmacokinetic Profiling : Compare AUC, t₁/₂, and clearance rates in rodent models. For example, the (S)-enantiomer may exhibit higher metabolic stability due to reduced CYP3A4-mediated oxidation .

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